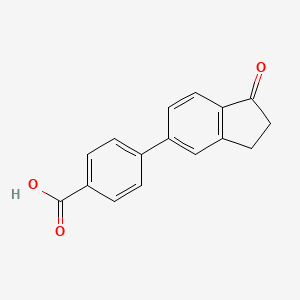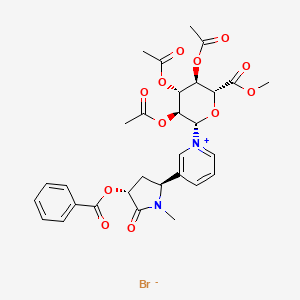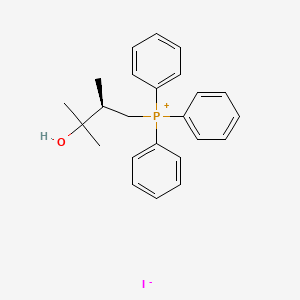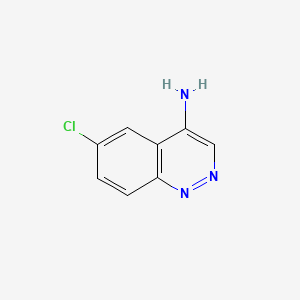
4-Amino-6-chlorocinnoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-chlorocinnoline is a chemical compound with the molecular formula C8H6ClN3. It has a molecular weight of 179.61 . It is a light yellow to brown solid .
Molecular Structure Analysis
The InChI code for 4-Amino-6-chlorocinnoline is1S/C8H6ClN3/c9-5-1-2-8-6 (3-5)7 (10)4-11-12-8/h1-4H, (H2,10,12) . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 3 nitrogen atoms in the molecule. Physical And Chemical Properties Analysis
4-Amino-6-chlorocinnoline is a solid at room temperature . .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity: The synthesis of 4-(Oxiran-2-ylmethoxy)cinnoline, a cinnoline analogue, involves the reaction of 4-chlorocinnoline with specific reagents. This process and the reactivity of the resulting compounds have been studied, highlighting the potential for developing novel pharmaceutical compounds (Holzer, Eller, & Schönberger, 2008).
Antimicrobial and Antitubercular Activity: Research on aminopyrimidine and thiopyrimidine derivatives, including 3-(2-amino-6-arylpyrimidin-4-yl)-6-chlorocinnolin-4(3H)-one, has shown promising results against various microbes and Mycobacterium tuberculosis, indicating potential applications in treating infections and tuberculosis (Patel, Akbari, Purohit, & Joshi, 2008).
Crystallographic and Molecular-Orbital Studies: Investigations into the geometry of antifolate drugs, including the study of cinnoline analogues, contribute to understanding the structural aspects of these compounds, which is crucial for drug design (Hunt, Schwalbe, Bird, & Mallinson, 1980).
Antiplasmodial Activity: Research into aminoquinolines, including 4-aminoquinoline derivatives, demonstrates their significance in inhibiting beta-hematin formation and their potential as antimalarial agents (Egan, Hunter, Kaschula, Marques, Misplon, & Walden, 2000).
Antitumor Activity: Novel 4-arylaminoquinazoline derivatives have shown potent antitumor activities, indicating the potential use of 4-aminoquinoline analogues in cancer therapy (Zhang, Chen, Li, Gao, Hao, Li, & Yan, 2019).
Electrochemical Sensors for Drug Determination: The development of electrochemical sensors for detecting 4-aminoquinoline drugs in biological and environmental samples is an emerging field, important for monitoring drug levels and ensuring safety (Matrouf, Loudiki, Ariouil, Laghrib, Farahi, Bakasse, Saqrane, Lahrich, & El Mhammedi, 2022).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-chlorocinnolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-5-1-2-8-6(3-5)7(10)4-11-12-8/h1-4H,(H2,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOLORJJGWIUWAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-6-chlorocinnoline | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

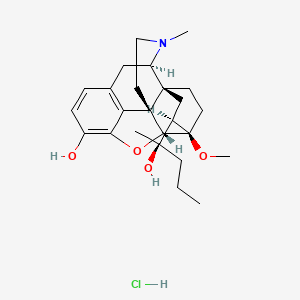
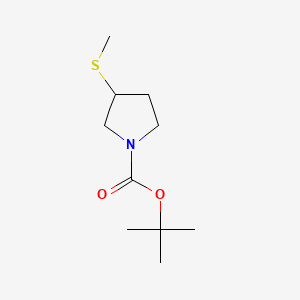

![trans-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one](/img/structure/B599575.png)
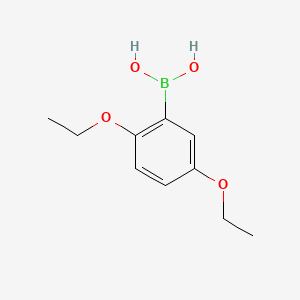
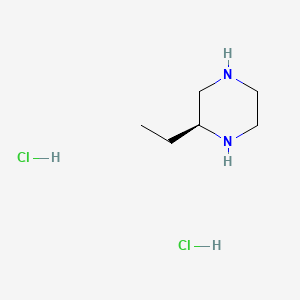
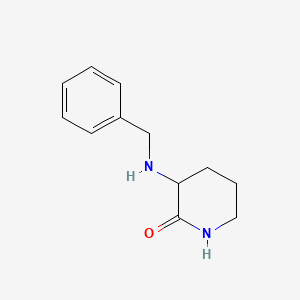
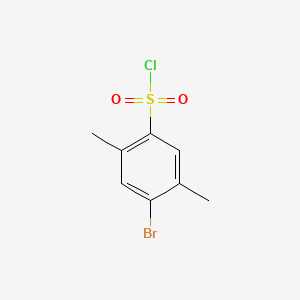
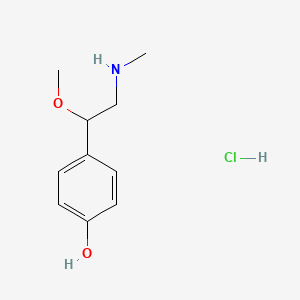
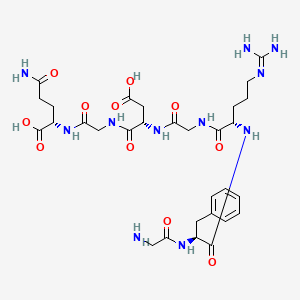
![N-[(2,3-dimethoxyphenyl)methyl]-3,4-dimethoxy-benzeneethanamine hydrochloride](/img/structure/B599587.png)
